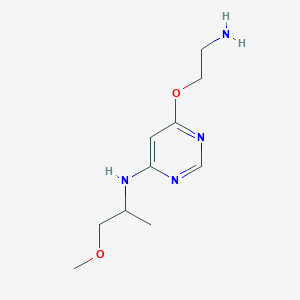

6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-8(6-15-2)14-9-5-10(13-7-12-9)16-4-3-11/h5,7-8H,3-4,6,11H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTQUHHMSVLYLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC1=CC(=NC=N1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of substituted aminopyrimidines such as 6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine generally involves:

- Construction of the pyrimidine ring core via cyclization reactions starting from cyanoacetate derivatives and urea or amidine precursors.

- Introduction of amino and alkoxy substituents through methylation, alkylation, or nucleophilic substitution.

- Functionalization of the pyrimidine nitrogen with alkyl groups such as methoxypropan-2-yl moieties.

- Use of phase transfer catalysts and controlled reaction conditions to improve yield and selectivity.

Preparation of the Pyrimidine Core

A key step is the formation of the 4-amino-2,6-dimethoxypyrimidine intermediate, which serves as the scaffold for further substitutions.

Method Summary (Based on Patent CN111039876A):

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Sodium metal (broken blocks) dissolved in absolute methanol or ethanol; dropwise addition of methyl or ethyl cyanoacetate; followed by urea addition; reflux at 65-80°C for 3-4 hours; pH adjusted to neutral after reaction. | Formation of 4-amino-2,6(1H,3H)-pyrimidinedione intermediate. |

| 2 | Methylation | 4-amino-2,6-pyrimidinedione reacted with solid alkali (NaOH or KOH), phase transfer catalyst (tetrabutylammonium bromide), and methylating agent (dimethyl sulfate or dimethyl carbonate) in solvents such as toluene, DMF, or pyridine; heated at 60-80°C for 8-10 hours. | Conversion to 4-amino-2,6-dimethoxypyrimidine. |

- Avoids hazardous reagents like phosphorus oxychloride.

- Simplified operation with fewer steps.

- Environmentally friendly with reduced waste.

- High yield and purity (HPLC >94%).

Introduction of the 2-Aminoethoxy Side Chain

The 6-position substitution with a 2-aminoethoxy group can be achieved by nucleophilic substitution on a suitable leaving group (e.g., halogenated pyrimidine intermediate) or by alkylation using 2-aminoethanol derivatives.

- Aminoalkoxy substituents on pyrimidines are typically introduced via alkylation of a hydroxy or halogenated precursor with 2-aminoethanol or protected derivatives under basic conditions.

- Phase transfer catalysts and polar aprotic solvents (DMF, DMSO) facilitate nucleophilic substitution.

- Protection/deprotection strategies may be employed to avoid side reactions of the amino group.

N-(1-methoxypropan-2-yl) Substitution on Pyrimidine Nitrogen

The N-substitution with a methoxypropan-2-yl group generally involves:

- Alkylation of the pyrimidine nitrogen with 1-methoxypropan-2-yl halides or tosylates.

- Reaction conditions typically include mild bases (e.g., K2CO3) in polar aprotic solvents.

- Control of stereochemistry may be necessary if chiral centers are involved.

Representative Synthetic Route Proposal

Based on the above data and analogous pyrimidine chemistry, a plausible synthetic sequence for this compound is:

| Step | Description | Reagents & Conditions | Expected Product |

|---|---|---|---|

| 1 | Pyrimidine core synthesis | Cyclization of methyl cyanoacetate and urea in methanol with Na metal; reflux 65-80°C, 3-4 h | 4-amino-2,6-dimethoxypyrimidine intermediate |

| 2 | Selective substitution at 6-position | Nucleophilic substitution with 2-aminoethanol or protected derivative under basic conditions with phase transfer catalyst | 6-(2-aminoethoxy)-4-amino-2-methoxypyrimidine |

| 3 | N-alkylation at pyrimidine nitrogen | Alkylation using 1-methoxypropan-2-yl halide in presence of base (e.g., K2CO3) in DMF | Target compound: this compound |

Data Table: Reaction Parameters and Yields from Literature

| Reaction Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization (pyrimidinedione) | Sodium metal, methyl cyanoacetate, urea, MeOH | 65-80 | 3-4 | 75-80 | pH adjusted to 7-7.5; filtration and drying |

| Methylation (dimethoxypyrimidine) | Dimethyl sulfate, NaOH, tetrabutylammonium bromide, toluene | 60-80 | 8-10 | 90-95 | Phase transfer catalyst critical for yield |

| Aminoethoxy substitution | 2-aminoethanol, base, DMF or DMSO | 50-70 | 4-6 | 70-85 | Protection of amino group may be required |

| N-alkylation | 1-methoxypropan-2-yl bromide or tosylate, K2CO3, DMF | 40-60 | 6-8 | 65-80 | Stereochemistry control important if chiral |

Research Findings and Considerations

- Green Chemistry: The method avoiding phosphorus oxychloride and employing safer methylating agents like dimethyl carbonate reduces environmental impact and operational hazards.

- Phase Transfer Catalysis: Use of tetrabutylammonium bromide enhances methylation efficiency and selectivity.

- Reaction Optimization: Maintaining precise temperature and pH control during cyclization and methylation steps is critical for high purity and yield.

- Spectroscopic Confirmation: Products are verified by ^1H NMR, ^13C NMR, and mass spectrometry, confirming substitution patterns and molecular weights consistent with the target compound.

- Potential Challenges: Aminoethoxy substitution may require protection of the amino group to prevent side reactions; stereochemical purity of the methoxypropan-2-yl substituent may affect biological activity and requires chiral resolution if necessary.

Chemical Reactions Analysis

Types of Reactions

6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and other oxidizing agents.

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and other reducing agents.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution Products: Compounds with different substituents replacing the original functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Research

Recent studies have indicated that pyrimidine derivatives, including 6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine, exhibit significant anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been a focal point of research. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for tumor growth and metastasis.

1.2 Antiviral Activity

Research has also pointed towards the antiviral potential of this compound. It has been tested against various viral strains, demonstrating efficacy in inhibiting viral replication. This property is particularly relevant in the development of treatments for viral infections, such as influenza and HIV.

Agricultural Applications

2.1 Herbicide Safener

One of the most notable applications of this compound is its use as a safener in herbicide formulations. Safeners are compounds that protect crops from the phytotoxic effects of herbicides while allowing the herbicides to remain effective against weeds. This compound enhances the tolerance of certain crops to herbicides, thereby improving agricultural yield and reducing crop loss due to weed competition.

Case Study: Efficacy as a Safener

In field trials, the application of this compound alongside specific herbicides resulted in significantly reduced crop injury while maintaining effective weed control. This dual action not only preserves crop health but also supports sustainable farming practices by minimizing chemical usage.

Safety and Regulatory Status

As with any chemical compound used in agriculture and medicine, safety assessments are crucial. Regulatory bodies evaluate the toxicity profiles and environmental impact of such compounds before approval for commercial use. The current regulatory status indicates ongoing evaluations to ensure that it meets safety standards for both human health and environmental protection.

Data Summary Table

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Inhibition of tumor growth via kinase inhibition |

| Antiviral Activity | Effective against viral replication | |

| Agricultural Science | Herbicide Safener | Reduces crop injury while enhancing weed control |

| Field Trials | Improved crop yield with reduced chemical usage |

Mechanism of Action

The mechanism of action of 6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine involves:

Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins within cells, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Substituent Effects on the Pyrimidine Core

The substituents on the pyrimidine ring significantly influence physicochemical and biological properties. Key comparisons include:

- 6-(2-Aminoethoxy) Group: This group enhances hydrophilicity compared to halogenated or aromatic substituents. For example, 2-(5-chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine () incorporates a chloro-fluorophenyl group, which increases lipophilicity and electron-withdrawing effects. The aminoethoxy group in the target compound may improve aqueous solubility, critical for bioavailability .

- N-Substituents: The 1-methoxypropan-2-ylamine group distinguishes the target compound from analogs with simpler alkyl or aryl substituents. For instance, 6-(2-aminoethoxy)-N-ethylpyrimidin-4-amine (, CAS 2098033-65-7) has a smaller ethyl group, likely reducing steric hindrance but offering less metabolic stability.

Table 1: Substituent Comparison of Pyrimidin-4-amine Derivatives

Core Structure Variations

The pyrimidine core is often modified with fused rings or heteroatoms to modulate activity:

- Pyrrolo[2,3-d]pyrimidines: NVP-AEE 788 () incorporates a pyrrolo-fused ring, enhancing planar rigidity for kinase binding. In contrast, the target compound’s simpler pyrimidine core may favor interactions with different targets, such as adenosine receptors .

- Thieno[2,3-d]pyrimidines: Compounds like N-(4-methylsulfonylphenyl)-6-(3-pyridyl)thieno[2,3-d]pyrimidin-4-amine () exhibit thiophene fusion, broadening π-π stacking interactions.

Physical and Chemical Properties

- Hydrogen Bonding: The aminoethoxy group enables hydrogen bonding, as seen in 5-[(4-ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine (), which forms N–H···N and π-π interactions. This suggests the target compound may exhibit stable crystalline forms or enhanced target binding .

- Lipophilicity : Compared to N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-(morpholin-4-yl)pyrimidin-4-amine (), which has a difluorocyclohexyl group, the target compound’s methoxypropan-2-yl group offers lower logP, favoring solubility .

Biological Activity

6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine, identified by CAS number 2098085-01-7, is a pyrimidine derivative with potential biological activity. Its molecular formula is and it has a molecular weight of 226.28 g/mol . This compound's structure includes an aminoethoxy group and a methoxypropan-2-yl substituent, which may contribute to its biological properties.

Research into the biological activity of this compound primarily focuses on its interaction with various biological targets, particularly in the context of kinase inhibition. It has been noted that compounds with similar structural features often exhibit significant activity against serine/threonine kinases, which play crucial roles in cellular signaling pathways. Specifically, the compound may inhibit adaptor-associated kinase 1 (AAK1), a member of the Ark1/Prk1 family, which is implicated in regulating endocytosis and other cellular processes .

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyrimidine compounds can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, compounds with similar structures have shown IC50 values ranging from 0.84 μM to over 5 μM for COX-2 inhibition, indicating varying degrees of potency . The presence of specific substituents on the pyrimidine ring can significantly influence these activities.

Case Studies

- Case Study on COX Inhibition :

-

Kinase Inhibition :

- Another study explored the effects of pyrimidine derivatives on AAK1 activity. The findings suggested that certain modifications could enhance selectivity and potency against AAK1, thereby providing insights into potential therapeutic applications for diseases associated with aberrant kinase signaling .

| Compound | Target | IC50 (μM) | Activity Level |

|---|---|---|---|

| Compound A | COX-2 | 0.84 | High |

| Compound B | COX-2 | >5 | Low |

| Compound C | AAK1 | <10 | Moderate |

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for this compound is limited, related compounds suggest that modifications in the alkyl chain and functional groups can affect solubility and bioavailability. Toxicological assessments are essential for determining safety profiles; however, detailed studies are needed to establish a comprehensive understanding of toxicity related to this specific compound.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. Key steps include:

- Aminoethoxy group introduction : Use a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine to attach the 2-aminoethoxy moiety to the pyrimidine ring .

- Methoxypropan-2-yl amine coupling : Employ Buchwald-Hartwig amination with palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) under inert conditions (N₂/Ar) to couple the methoxypropan-2-yl group .

- Purification : Column chromatography (e.g., silica gel, eluting with gradients of ethyl acetate/hexane) and recrystallization (e.g., using ethanol) improve purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions. For example, the methoxypropan-2-yl group shows a singlet for the methoxy protons (δ ~3.3 ppm) and splitting patterns for the chiral center .

- IR : Confirms functional groups (e.g., N-H stretch at ~3350 cm⁻¹ for the amine, C-O-C stretch at ~1100 cm⁻¹ for ethers) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak matching calculated mass ± 2 ppm) .

- Resolution of Ambiguities : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals or NOESY for stereochemical confirmation .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the conformational stability and intermolecular interactions of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in solvents like DCM/hexane.

- Structural Analysis : Determine dihedral angles between the pyrimidine ring and substituents (e.g., methoxypropan-2-yl group typically deviates by ~10–15° from coplanarity) .

- Intermolecular Interactions : Identify hydrogen bonds (e.g., N-H⋯N between amine and pyrimidine) and π-π stacking (if aromatic groups are present) using software like Mercury .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Metabolic Stability Assays : Test hepatic microsomal stability to assess if rapid metabolism in vivo reduces efficacy .

- Solubility Optimization : Use PEG or cyclodextrin formulations to enhance bioavailability .

- Target Engagement Studies : Employ techniques like SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) to confirm target binding in physiological conditions .

Q. How do substituent modifications (e.g., aminoethoxy chain length, methoxy group position) influence reactivity and bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with varied substituents and compare:

- Aminoethoxy chain : Shorter chains (e.g., ethoxy vs. propoxy) may reduce steric hindrance in enzyme binding pockets .

- Methoxy group position : Para-substitution on aryl groups enhances metabolic stability compared to ortho .

- Computational Modeling : Use docking (AutoDock Vina) or MD simulations to predict binding modes with targets (e.g., kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.